5-Bromo-4-(4-methoxyphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines, a significant group of heterocyclic compounds. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound features a bromine atom and a methoxyphenyl group, which contribute to its chemical properties and potential applications in medicinal chemistry.
This compound can be synthesized through various methods involving the bromination of pyrimidine derivatives or through multi-step organic reactions that incorporate the methoxyphenyl group. The synthesis often requires specific reagents and conditions to ensure high yield and purity.
5-Bromo-4-(4-methoxyphenyl)pyrimidine is classified under:
The synthesis of 5-Bromo-4-(4-methoxyphenyl)pyrimidine typically involves several steps:
The molecular structure of 5-Bromo-4-(4-methoxyphenyl)pyrimidine consists of:
5-Bromo-4-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
The choice of reaction conditions, such as temperature and solvent, significantly influences the outcome and selectivity of these reactions.
The mechanism of action for compounds like 5-Bromo-4-(4-methoxyphenyl)pyrimidine often involves interactions at a molecular level with biological targets such as enzymes or receptors.
Research indicates that similar pyrimidine derivatives exhibit activity against various biological targets, including anti-inflammatory and anticancer properties.
5-Bromo-4-(4-methoxyphenyl)pyrimidine has significant applications in scientific research, particularly in medicinal chemistry:
Pyrimidine is a privileged heterocyclic scaffold in drug discovery due to its presence in nucleic acids (DNA/RNA), synthetic accessibility, and capacity for structural diversification. Its electron-rich aromatic ring enables hydrogen bonding and π-π stacking interactions with biological targets, enhancing binding affinity and selectivity. Pyrimidine derivatives constitute >59% of FDA-approved nitrogen-containing heterocyclic drugs, spanning antibacterial, antiviral, anticancer, and neurological therapeutics [2] [5] [7]. The scaffold’s versatility stems from tunable reactivity at C2, C4, C5, and C6 positions, enabling the development of mono-, di-, tri-, and tetra-substituted derivatives with tailored pharmacokinetic profiles. Notably, pyrimidine serves as a bioisostere for phenyl rings, improving solubility and metabolic stability while retaining target engagement [2] [7].
Table 1: Therapeutic Applications of Pyrimidine-Based Drugs
Substitution Pattern | Drug Examples | Therapeutic Use |
---|---|---|
2,4-Diaminopyrimidine | Trimethoprim, Iclaprim | Antibacterial (DHFR inhibition) |
5-Halogenated pyrimidine | 5-Fluorouracil | Anticancer (TS inhibition) |
4-Aryl pyrimidine | Sulfadiazine, Sulfamerazine | Antibacterial (Antifolates) |
Trisubstituted pyrimidine | Brodiprim, Pyrimethamine | Antimalarial/antibacterial |
Halogen atoms (Br, Cl, F) at the C5 position profoundly influence pyrimidine bioactivity. Bromine’s moderate steric bulk and electronegativity enhance target binding through hydrophobic interactions and halogen bonding. Concurrently, C4-aryl groups (e.g., 4-methoxyphenyl) contribute to:
For instance, 5-bromo pyrimidines demonstrate enhanced in vitro potency against focal adhesion kinase (FAK) compared to chloro analogs, attributed to bromine’s optimal halogen-bonding distance with kinase backbone carbonyls [9]. Similarly, 4-(4-methoxyphenyl) groups in bone anabolic pyrimidines upregulate osteogenic genes (RUNX2, COL1A1) via BMP2/SMAD1 pathway activation at picomolar concentrations [6].
This compound (CAS 941294-41-3; MW: 265.11 g/mol) integrates critical pharmacophoric elements: a C5-bromo for electrophilic coupling and a C4-(4-methoxyphenyl) for target engagement. Its synthetic utility derives from:
Table 2: Physicochemical Profile of 5-Bromo-4-(4-methoxyphenyl)pyrimidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₉BrN₂O | - |
Molecular Weight | 265.11 g/mol | Optimal for CNS penetration |
Halogen | Bromine (C5) | Cross-coupling handle; halogen bonding |
Aryl Group | 4-Methoxyphenyl (C4) | Enhances solubility & π-stacking |
Synthetic Purity | ≥95% (HPLC) | Suitable for pharmaceutical synthesis [4] |
The compound’s application is validated in:
Table 3: Biological Activities of Key Derivatives
Derivative Structure | Biological Target | Potency | Reference |
---|---|---|---|
N-Hexanamide-C2, 4-(4-Br-Ph), 6-(2,4,5-OMe-Ph) | BMP2/SMAD1 (Bone formation) | 1 pM in vitro | [6] |
N²-(3,5-OMe-Ph), N⁴-(4-OMe-Ph) | Focal Adhesion Kinase | IC₅₀ < 1 μM | [9] |
4-(4-OMe-Ph), 5-Br, 6-(2,4,5-OMe-Ph) | Tuberculosis (InhA) | MIC: 0.48 μg/mL | [2] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1